1-Bromo-1,1,2,2-tetrafluoroheptane
Overview
Description
1-Bromo-1,1,2,2-tetrafluoroheptane is an organofluorine compound with the molecular formula C7H11BrF4. It is characterized by the presence of bromine and four fluorine atoms attached to a heptane backbone.
Preparation Methods
The synthesis of 1-Bromo-1,1,2,2-tetrafluoroheptane typically involves the fluorination of heptane derivatives followed by bromination. One common method includes the reaction of heptane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. Subsequently, the bromination step is carried out using bromine or a bromine-containing reagent like N-bromosuccinimide (NBS) to obtain the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Bromo-1,1,2,2-tetrafluoroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding fluorinated heptane derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully dehalogenated products.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include various fluorinated heptane derivatives with different functional groups .
Scientific Research Applications
1-Bromo-1,1,2,2-tetrafluoroheptane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological processes.
Medicine: Research into the potential therapeutic applications of fluorinated compounds often includes this compound as a model compound.
Mechanism of Action
The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoroheptane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Bromo-1,1,2,2-tetrafluoroheptane can be compared with other similar compounds such as:
1-Bromo-1,1,2,2-tetrafluoroethane: This compound has a shorter carbon chain and different physical and chemical properties.
1-Bromo-2,2,2-trifluoroethylbenzene: This compound contains a benzene ring, which significantly alters its reactivity and applications.
1-Bromo-2,3,3,3-tetrafluoropropene: This compound has a different arrangement of fluorine atoms and a double bond, leading to distinct chemical behavior
Properties
IUPAC Name |
1-bromo-1,1,2,2-tetrafluoroheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF4/c1-2-3-4-5-6(9,10)7(8,11)12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXYYYLGJDTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(F)(F)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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